molecular formula C10H13NO3 B13269199 N-(3-Hydroxy-5-methylphenyl)-2-methoxyacetamide

N-(3-Hydroxy-5-methylphenyl)-2-methoxyacetamide

Cat. No.: B13269199
M. Wt: 195.21 g/mol
InChI Key: SCZJFQOWLLLGRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Hydroxy-5-methylphenyl)-2-methoxyacetamide is an organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a hydroxy group, a methyl group, and a methoxyacetamide group attached to a benzene ring. Its unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxy-5-methylphenyl)-2-methoxyacetamide typically involves the reaction of 3-hydroxy-5-methylphenol with 2-methoxyacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of green solvents and catalysts can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxy-5-methylphenyl)-2-methoxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-Hydroxy-5-methylphenyl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity. The methoxyacetamide moiety can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of inflammatory pathways and reduction of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Hydroxy-5-methylphenyl)-2-methoxyacetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with multiple molecular targets makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

N-(3-hydroxy-5-methylphenyl)-2-methoxyacetamide

InChI

InChI=1S/C10H13NO3/c1-7-3-8(5-9(12)4-7)11-10(13)6-14-2/h3-5,12H,6H2,1-2H3,(H,11,13)

InChI Key

SCZJFQOWLLLGRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)O)NC(=O)COC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.